
Spectroscopic Data and Analysis of 3-Amino-5-
bromophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Amino-5-bromophenol

Cat. No.: B177715 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-Amino-5-bromophenol (CAS No. 100367-38-2). Designed for researchers,

scientists, and professionals in drug development, this document presents predicted nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside

detailed experimental protocols and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for 3-Amino-5-bromophenol, the

following data has been generated using validated prediction models. These values provide a

reliable estimation for the characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

6.88 t (J=1.9 Hz) 1H H-4

6.63 t (J=2.0 Hz) 1H H-2

6.35 t (J=2.0 Hz) 1H H-6
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Solvent: DMSO-d₆

¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

159.4 C-1 (C-OH)

150.2 C-3 (C-NH₂)

122.5 C-5 (C-Br)

111.3 C-6

109.5 C-4

102.7 C-2

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H, N-H stretching

3100-3000 Medium Aromatic C-H stretching

1620-1580 Strong
Aromatic C=C stretching, N-H

bending

1480-1440 Medium Aromatic C=C stretching

1350-1250 Strong C-O stretching

1200-1000 Medium C-N stretching

850-750 Strong C-H out-of-plane bending

600-500 Medium C-Br stretching

Mass Spectrometry (MS) (Predicted)
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m/z Relative Intensity (%) Assignment

187/189 100
[M]⁺ (Molecular ion with Br

isotopes)

108 Moderate [M - Br]⁺

80 Moderate [C₆H₄O]⁺

53 Low [C₄H₅]⁺

Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for aromatic

compounds like 3-Amino-5-bromophenol.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: Weigh approximately 5-10 mg of 3-Amino-5-bromophenol and

dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean,

dry NMR tube. Ensure the sample is fully dissolved.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

achieve a homogeneous magnetic field.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A

sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower

natural abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shift scale using the residual solvent peak as a

reference.

Infrared (IR) Spectroscopy
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Sample Preparation (Solid): For a solid sample, the KBr pellet method is common. Grind a

small amount of 3-Amino-5-bromophenol with dry potassium bromide (KBr) powder in an

agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic

press.

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer. Record

the spectrum, typically in the range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of a pure KBr pellet should be recorded and

subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid, a direct insertion probe can be used. Alternatively, the sample can be dissolved

in a suitable solvent and introduced via a chromatographic system (e.g., GC-MS or LC-MS).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common

method for relatively small, volatile organic molecules.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by the mass analyzer.

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic

compound such as 3-Amino-5-bromophenol.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Data and Analysis of 3-Amino-5-
bromophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177715#spectroscopic-data-nmr-ir-ms-for-3-amino-5-
bromophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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